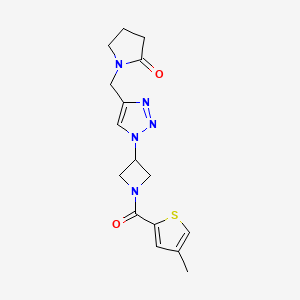

1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-11-5-14(24-10-11)16(23)20-8-13(9-20)21-7-12(17-18-21)6-19-4-2-3-15(19)22/h5,7,10,13H,2-4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCJVCMEFZHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one are interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1) . These proteins play crucial roles in the immune response and inflammation. IL-6 is a cytokine involved in the regulation of immune responses, acute phase reactions, and hematopoiesis, while VCAM-1 is a cell surface sialoglycoprotein expressed by cytokine-activated endothelium that mediates leukocyte-endothelial cell adhesion and signal transduction.

Mode of Action

The compound interacts with its targets, IL-6 and VCAM-1, by regulating their expression. This regulation can lead to changes in the immune response and inflammation processes, which can have significant effects on various disease states.

Result of Action

By regulating the expression of IL-6 and VCAM-1, the compound can potentially alter immune responses and inflammation processes. This can lead to changes at the molecular and cellular levels, affecting the progression of various diseases, including cardiovascular and inflammatory diseases, and related disease states such as atherosclerosis, asthma, arthritis, cancer, multiple sclerosis, psoriasis, and inflammatory bowel diseases, and autoimmune diseases.

Biological Activity

The compound 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS Number: 2034544-28-8) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 345.4 g/mol . The structure incorporates a pyrrolidinone core linked to a triazole and an azetidine moiety, which are known for their diverse biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₂S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034544-28-8 |

Biological Activity Overview

Research on this compound has indicated several areas of biological activity:

1. Antimicrobial Activity

Preliminary studies have shown that compounds featuring the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may share similar properties due to its structural components.

2. Anticancer Potential

Triazole-containing compounds have been extensively studied for their anticancer effects. They often act by inhibiting specific enzymes involved in tumor growth. The presence of the azetidine and pyrrolidinone rings in this compound suggests potential mechanisms related to apoptosis induction and cell cycle arrest.

The precise mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Case Study 1: Antimicrobial Testing

A study investigating the antimicrobial efficacy of triazole derivatives found that modifications at the azetidine position significantly enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Research involving pyrrolidinone derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may possess similar anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Substituent Effects on Bioactivity

- Thiophene vs. Chromene : The chromene derivative (C₂₀H₁₉N₅O₄) in introduces a fused aromatic system, enhancing π-π interactions with hydrophobic enzyme pockets. In contrast, the target compound’s 4-methylthiophene group may optimize steric fit in binding sites.

Heterocyclic Moieties

- Triazole vs. Pyrazolone : The 1,2,3-triazole in the target compound offers metabolic stability over pyrazolone rings (), which are prone to hydrolysis.

- Pyrrolidin-2-one vs.

Electronic and Steric Profiles

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore modeling are critical for comparing such compounds. Key findings include:

- Triazole-containing analogs (target, ) likely share higher similarity scores due to conserved azetidine-triazole-pyrrolidinone cores.

- Divergent substituents (e.g., chromene vs. thiophene) significantly alter electronic environments, necessitating experimental validation of bioactivity.

Q & A

Q. What are the optimal synthetic routes for 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, and how can regioselectivity in triazole formation be controlled?

- Methodological Answer : The synthesis typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core. Key steps include:

- Preparation of the azetidine precursor via coupling of 4-methylthiophene-2-carbonyl chloride with azetidin-3-amine.

- Azide functionalization of the azetidine intermediate, followed by reaction with a pyrrolidin-2-one-propargyl derivative under CuSO₄/sodium ascorbate catalysis .

- Regioselectivity is controlled by reaction temperature (0–50°C) and solvent polarity (e.g., THF/water mixtures). Monitor via TLC and NMR to confirm 1,4-triazole isomer dominance .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (high-resolution data ≥ 0.8 Å). Hydrogen atoms are placed geometrically and refined isotropically. Validate with R-factor convergence (< 5%) .

- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC for heterocyclic connectivity. The pyrrolidin-2-one carbonyl typically appears at δ 170–175 ppm (¹³C), while triazole protons resonate at δ 7.5–8.5 ppm (¹H) .

- HRMS : Confirm molecular ion ([M+H]⁺) with < 3 ppm error.

Q. What preliminary biological screening assays are suitable for evaluating this compound's bioactivity?

- Methodological Answer :

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-Glo luminescent assays. IC₅₀ values < 1 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound's bioactivity?

- Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB:1M17). Prioritize compounds with hydrogen bonds to catalytic lysine (K721) and hydrophobic contacts in the ATP-binding pocket .

- QSAR : Build models using descriptors like logP, polar surface area, and topological torsion. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer :

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Poor solubility (< 50 µg/mL) may explain in vivo discrepancies .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. Monitor pharmacokinetics (Cₘₐₓ, AUC) in rodent models .

Q. How can regiochemical byproducts during synthesis be characterized and minimized?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate 1,4- and 1,5-triazole isomers. Quantify by UV at 254 nm .

- Kinetic control : Lower reaction temperature (0–10°C) and reduce catalyst loading (CuSO₄ < 5 mol%) to favor 1,4-triazole formation.

Q. What experimental design (DoE) approaches optimize reaction yield and purity?

- Methodological Answer :

- Factorial design : Vary factors like solvent (DMF vs. THF), temperature (25–50°C), and catalyst ratio. Analyze with ANOVA to identify significant variables (p < 0.05) .

- Response surface methodology (RSM) : Optimize for > 80% yield and > 95% purity. Use software (e.g., JMP) to generate contour plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.